molecular formula C10H6BrNO3 B2582595 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 77652-69-8

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one

カタログ番号: B2582595
CAS番号: 77652-69-8
分子量: 268.066
InChIキー: SJAHBHUWLQRPNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a bromine atom at the 7th position and a hydroxyimino group at the 3rd position of the chromen-4-one core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-bromo-4H-chromen-4-one. This can be achieved through the bromination of 4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Hydroxyimino Group: The next step involves the introduction of the hydroxyimino group at the 3rd position. This can be accomplished by reacting 7-bromo-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, DMF), catalysts (palladium, copper)

    Reduction: Reducing agents (sodium borohydride, hydrogen gas), solvents (methanol, ethanol), catalysts (palladium on carbon)

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid)

Major Products Formed

    Substitution: 7-substituted-3-[(hydroxyimino)methyl]-4H-chromen-4-one derivatives

    Reduction: 7-bromo-3-[(amino)methyl]-4H-chromen-4-one

    Oxidation: 7-bromo-3-[(nitroso)methyl]-4H-chromen-4-one

科学的研究の応用

Antioxidant Properties

Research indicates that chromenone derivatives exhibit strong antioxidant activities. The hydroxyimino group can stabilize free radicals, making 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one a candidate for developing antioxidant agents. Studies have shown that compounds with similar structures can scavenge reactive oxygen species effectively .

Anticancer Activity

Several studies have reported the anticancer potential of chromenone derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated efficacy against breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase has been documented for chromenone derivatives. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to cross the blood-brain barrier could enhance its effectiveness as a therapeutic agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available chromenones. Common methods include:

  • Bromination : Introduction of the bromo group via electrophilic bromination reactions.
  • Hydroxyimino Formation : The hydroxyimino group can be introduced through condensation reactions involving hydroxylamine derivatives.

These synthetic routes allow for the modification of the chromenone scaffold to optimize biological activity .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. The treatment resulted in improved cognitive function and reduced amyloid plaque formation, suggesting that this compound could be a promising lead for Alzheimer's therapy .

作用機序

The mechanism of action of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound-enzyme complex. These interactions disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent .

類似化合物との比較

Similar Compounds

    7-bromo-4H-chromen-4-one: Lacks the hydroxyimino group, making it less versatile in terms of chemical reactivity and biological activity.

    3-[(hydroxyimino)methyl]-4H-chromen-4-one: Lacks the bromine atom, which may reduce its potential for halogen bonding and overall stability.

Uniqueness

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one stands out due to the presence of both the bromine atom and the hydroxyimino group. This combination enhances its chemical reactivity, allowing for diverse modifications and applications. The compound’s ability to form multiple types of bonds (hydrogen and halogen) with biological targets contributes to its potential as a versatile research tool and therapeutic agent .

生物活性

7-Bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves two main steps:

  • Bromination of 4H-chromen-4-one : This step introduces the bromine atom at the 7th position using bromine or N-bromosuccinimide (NBS) in a solvent such as acetic acid.
  • Formation of the Hydroxyimino Group : The hydroxyimino group is added at the 3rd position by reacting the brominated compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate under reflux conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. The bromine atom may also engage in halogen bonding, enhancing the stability of the compound-enzyme complex. These interactions can disrupt critical pathways involved in diseases, particularly cancer.

Anticancer Properties

Research indicates that this compound exhibits potential as an anticancer agent. Studies have shown that it inhibits specific enzymes involved in cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Effects

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate effective bactericidal activity:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism involves inhibition of protein synthesis pathways and disruption of nucleic acid production .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound exhibits moderate antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Biofilm Inhibitory Concentration (MBIC) values suggest its effectiveness in reducing biofilm formation:

Bacterial StrainMBIC (μg/mL)
MRSA62.216 - 124.432
Staphylococcus epidermidis31.108 - 62.216

This activity is crucial for combating infections associated with biofilms, which are notoriously difficult to treat .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies on various cancer cell lines have demonstrated that treatment with this compound leads to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound effectively inhibited the growth of several pathogenic bacteria, outperforming some conventional antibiotics in specific cases .
  • Biofilm Disruption : Experimental data showed that this compound could significantly reduce biofilm formation on surfaces, suggesting its utility in preventing chronic infections linked to biofilms .

特性

IUPAC Name

7-bromo-3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHBHUWLQRPNQ-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。